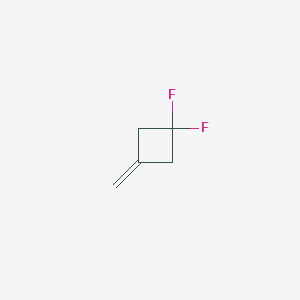

1,1-Difluoro-3-methylene-cyclobutane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1-Difluoro-3-Methylene-Cyclobutane is a cyclic compound that belongs to the class of halogenated hydrocarbons. It is used in the preparation of azolotriazinone melanin concentrating hormone receptor-1 antagonists .

Synthesis Analysis

The synthesis of cyclobutanes, such as 1,1-Difluoro-3-methylene-cyclobutane, can be achieved through various methods. One such method involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . Another method involves a [2 + 2] cycloaddition of terminal alkenes with allenoates . These methods provide a straightforward pathway to construct 1,1-Difluoro-3-methylene-cyclobutane in good yields .Molecular Structure Analysis

The molecular formula of 1,1-Difluoro-3-methylene-cyclobutane is C5H6F2. It is a cyclic compound, which means it consists of a closed ring of atoms.Chemical Reactions Analysis

Cyclobutanes, including 1,1-Difluoro-3-methylene-cyclobutane, are known to undergo a variety of reactions. For example, they can participate in [2 + 2] cycloadditions . The reactivity of these compounds can be influenced by factors such as angular strain, torsional strain, and steric interactions .Applications De Recherche Scientifique

Photocatalytic Difluoromethylation Reactions

“1,1-Difluoro-3-methylene-cyclobutane” plays a significant role in photocatalytic difluoromethylation reactions . These reactions involve the introduction of difluoromethyl groups in the last stages of synthetic protocols. The CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity . This is of considerable importance in pharmaceutical, agrochemical, and materials science .

Difluoromethylation of Olefins

This compound is also used in the difluoromethylation of olefins . The process involves visible-light-photocatalyzed difluoromethylation reactions on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .

Hydrogenolysis

“1,1-Difluoro-3-methylene-cyclobutane” is used in the hydrogenolysis process . The C2–C3 bond of the cyclopropane ring undergoes cleavage exclusively over PdO or Raney nickel . The contribution of the fluorine substituent to the lengthening and weakening the C2–C3 bond of the cyclopropane ring seems to become a dominant factor in the regioselectivity .

Materials Science

Propriétés

IUPAC Name |

1,1-difluoro-3-methylidenecyclobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2/c1-4-2-5(6,7)3-4/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJWEGORVHJWFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Difluoro-3-methylene-cyclobutane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2879355.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2879356.png)

![2-(3,4-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2879357.png)

![5-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2879361.png)

![1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate](/img/structure/B2879368.png)